molecular formula C19H15N5O2 B2605800 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1448029-61-5

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2605800
CAS No.: 1448029-61-5
M. Wt: 345.362
InChI Key: YRMIWICZOKFZMU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a complex organic compound that features both benzimidazole and pyridazinone moieties. These structural motifs are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Pyridazinone Derivative: The pyridazinone moiety is often prepared via cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves coupling the benzimidazole and pyridazinone derivatives through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridazinone moiety, converting it to dihydropyridazine derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the pyridazinone moiety can interact with receptor sites, modulating their function. These interactions can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide apart is its dual functional groups, which allow it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.

This compound’s unique combination of benzimidazole and pyridazinone moieties makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18-10-9-15(22-23-18)13-5-1-2-6-14(13)21-19(26)11-24-12-20-16-7-3-4-8-17(16)24/h1-10,12H,11H2,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIWICZOKFZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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